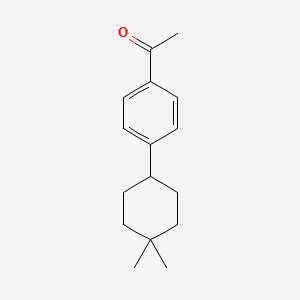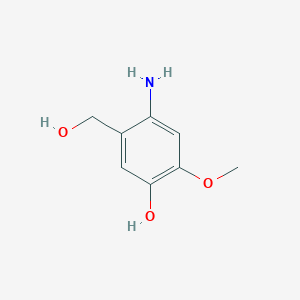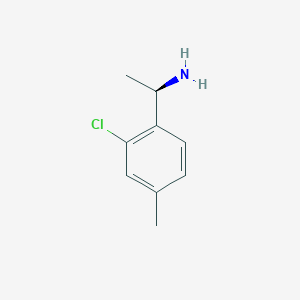
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one is an organic compound with the molecular formula C16H22O It is characterized by a phenyl ring substituted with a 4,4-dimethylcyclohexyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4,4-dimethylcyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
4,4-Dimethylcyclohexylbenzene: Lacks the ethanone moiety.
1-(4-Methylphenyl)ethanone: Contains a methyl group instead of the 4,4-dimethylcyclohexyl group.
Uniqueness
1-(4-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one is unique due to the presence of both the 4,4-dimethylcyclohexyl group and the ethanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C16H22O |
|---|---|
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
1-[4-(4,4-dimethylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C16H22O/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(2,3)11-9-15/h4-7,15H,8-11H2,1-3H3 |
Clé InChI |
FRAHURRNEHXBOD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2CCC(CC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)

![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)




